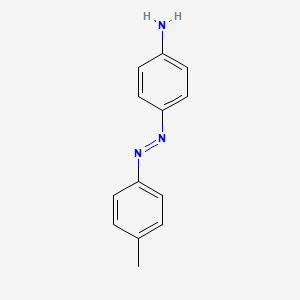

4-(p-Tolylazo)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(p-Tolylazo)aniline is a useful research compound. Its molecular formula is C13H13N3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemistry

In chemical research, 4-(p-Tolylazo)aniline is primarily used as a dye in various reactions to visualize and track reaction progress. Its azo group allows for distinct color changes that can indicate the completion of a reaction or the presence of specific compounds.

Table 1: Applications in Chemical Reactions

| Application | Description |

|---|---|

| Dye for reactions | Used to monitor progress in organic synthesis |

| Colorimetric assays | Employed in assays to detect analytes |

Biology

In biological applications, this compound is utilized for staining techniques in microscopy, enhancing the visibility of cellular structures. Its ability to bind selectively to certain biomolecules makes it valuable for histological studies.

Case Study: Staining Techniques

- A study demonstrated that this compound effectively stains specific proteins in tissue samples, improving contrast and aiding in the identification of cellular components under a microscope.

Medicine

Research is ongoing into the potential therapeutic properties of this compound, particularly its anti-cancer activities. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cell lines.

Table 2: Pharmacological Activities

| Activity | Findings |

|---|---|

| Anti-cancer properties | Induces apoptosis in specific cancer cells |

| Antioxidant properties | Exhibits scavenging activity against free radicals |

Case Study: Anti-Cancer Research

- A recent investigation found that derivatives of this compound showed significant growth inhibition against various cancer cell lines, indicating its potential as a lead compound for further development.

Textile Industry

In the textile industry, this compound is used to produce colored dyes for fabrics. Its stability and vibrant color make it suitable for use in various textile applications, although safety regulations limit its use due to potential carcinogenic properties.

Table 3: Industrial Uses

| Industry | Application |

|---|---|

| Textile | Production of azo dyes for fabric coloring |

| Polymer manufacturing | Used as a colorant in plastics and coatings |

Environmental Monitoring

The compound is also employed in environmental monitoring to detect azo dyes in wastewater. Analytical methods such as high-performance liquid chromatography (HPLC) are used to quantify its presence and assess compliance with environmental regulations.

Case Study: Environmental Analysis

- A study conducted on textile effluents utilized HPLC to measure the concentration of azo dyes including this compound, providing insights into pollution levels and regulatory compliance.

Analyse Des Réactions Chimiques

Reduction Reactions

The azo group (-N=N-) in 4-(p-Tolylazo)aniline is highly susceptible to reductive cleavage. Key methods include:

-

Sodium dithionite (Na₂S₂O₄) : Reduces the azo bond to form 4-aminophenol and p-toluidine under mild aqueous conditions.

-

Catalytic hydrogenation : Using palladium or platinum catalysts in ethanol, the azo group is converted to two primary aromatic amines.

Mechanism : Reduction proceeds via electron transfer to the azo bond, forming a diradical intermediate that subsequently hydrolyzes into amine derivatives.

Oxidation Reactions

Oxidation targets both the azo group and aromatic rings:

-

Potassium permanganate (KMnO₄) : In acidic conditions, the azo group oxidizes to nitroso (-NO) derivatives .

-

Ozone (O₃) : Cleaves the aromatic rings, leading to carboxylic acid formation.

Industrial relevance : Oxidation products are intermediates in synthesizing nitro compounds for dyes and pharmaceuticals.

Electrophilic Substitution

The electron-rich aromatic rings undergo substitution at specific positions:

| Reaction Type | Reagents/Conditions | Position of Substitution | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Para to -NH₂ group | 4-(p-Tolylazo)-3-nitroaniline |

| Sulfonation | H₂SO₄, 50°C | Meta to azo group | 4-(p-Tolylazo)-2-sulfoaniline |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃, RT | Ortho to -NH₂ group | 4-(p-Tolylazo)-2-chloroaniline |

Mechanistic insight : The -NH₂ group directs electrophiles to the para position, while the azo group deactivates the adjacent ring, favoring meta substitution .

Coupling Reactions

This compound acts as a diazo component in synthesizing complex dyes:

-

Active methylene compounds (e.g., β-naphthol): Form trisazo dyes under alkaline conditions.

-

Aromatic amines : Coupling with aniline derivatives produces disazo compounds, enhancing color intensity .

Example :

textThis compound + β-naphthol → Trisazo dye (λ_max = 480 nm)

Photochemical Reactions

UV/visible light induces homolytic cleavage of the azo bond, generating aryl radicals:

-

Radical intermediates : Participate in polymerization or crosslinking reactions.

-

Degradation : Prolonged UV exposure decomposes the compound into smaller aromatic fragments.

Applications : Used in photoresponsive materials and controlled-release systems.

Reaction Conditions and Catalysts

| Reaction | Temperature Range | Catalyst/Solvent | Yield (%) |

|---|---|---|---|

| Reduction (Na₂S₂O₄) | 25–40°C | Water/Ethanol | 85–92 |

| Nitration | 0–5°C | H₂SO₄ | 78 |

| Coupling (β-naphthol) | 50–60°C | NaOH (10% aqueous) | 90 |

Research Findings

Propriétés

Numéro CAS |

79349-35-2 |

|---|---|

Formule moléculaire |

C13H13N3 |

Poids moléculaire |

211.26 g/mol |

Nom IUPAC |

4-[(4-methylphenyl)diazenyl]aniline |

InChI |

InChI=1S/C13H13N3/c1-10-2-6-12(7-3-10)15-16-13-8-4-11(14)5-9-13/h2-9H,14H2,1H3 |

Clé InChI |

PBKCJNOFHGLNEZ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.